

# Point mutations in cytochrome b gene conferring Buparvaquone resistance

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Buparvaquone |           |
| Cat. No.:            | B1221023     | Get Quote |

# Technical Support Center: Buparvaquone Resistance in Theileria

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on point mutations in the cytochrome b gene that confer **Buparvaquone** resistance in Theileria species, primarily Theileria annulata.

### Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **Buparvaquone** and how do point mutations in the cytochrome b gene lead to resistance?

**Buparvaquone** is a hydroxynaphthoquinone that acts as a ubiquinone analogue. It competitively inhibits the parasite's mitochondrial electron transport chain at the level of the cytochrome bc1 complex (Complex III)[1][2][3]. Specifically, it binds to the Qo (quinone outward) binding site of cytochrome b, blocking the transfer of electrons and disrupting ATP synthesis, which is essential for the parasite's survival.

Point mutations in the cytochrome b gene (cytb) can alter the amino acid sequence of the Qo binding site. These changes can reduce the binding affinity of **Buparvaquone** to its target, rendering the drug less effective or completely ineffective[1][2]. This allows the parasite to

### Troubleshooting & Optimization





maintain its mitochondrial function even in the presence of the drug, leading to a resistant phenotype.

Q2: Which specific point mutations in the cytochrome b gene are known to confer **Buparvaquone** resistance?

Several non-synonymous point mutations in the Theileria annulata cytochrome b gene have been associated with **Buparvaquone** resistance. These mutations are often located in or near the putative drug-binding regions, known as Qo1 and Qo2[2][4][5]. Some of the most frequently reported mutations include:

- V135A: A valine to alanine substitution at codon 135[4][6].
- P253S: A proline to serine substitution at codon 253[4][6].
- S129G: A serine to glycine substitution at codon 129.
- A146T: An alanine to threonine substitution at codon 146[7].
- M128I: A methionine to isoleucine substitution at codon 128[8].

Q3: Are there other genes involved in **Buparvaquone** resistance?

While mutations in the cytochrome b gene are the primary mechanism of **Buparvaquone** resistance, some studies have investigated the role of other genes. One such gene is the peptidyl-prolyl cis-trans isomerase (TaPIN1)[3]. However, the direct causal link between mutations in TaPIN1 and **Buparvaquone** resistance is less established compared to the cytochrome b mutations[4].

Q4: How can I determine if my Theileria isolates are resistant to **Buparvaquone**?

Resistance can be determined through a combination of in vitro susceptibility assays and molecular analysis:

• In vitro Susceptibility Assay (e.g., MTT Assay): This assay measures the viability of Theileria-infected cells in the presence of varying concentrations of **Buparvaquone**. A significantly



higher IC50 (half-maximal inhibitory concentration) value compared to a known susceptible strain indicates resistance.

Molecular Analysis (PCR and Sequencing): This involves amplifying and sequencing the
cytochrome b gene from your parasite isolates to identify the presence of known resistanceconferring mutations. Allele-specific PCR can also be used for rapid detection of specific
known mutations.

# Troubleshooting Guides Guide 1: PCR and Sequencing of the Cytochrome b Gene

Issue: Low or no PCR product.



| Possible Cause            | Troubleshooting Step                                                                                                                                                                                                                                                                           |  |
|---------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Poor DNA Quality          | Ensure high-quality genomic DNA is extracted from the parasite or infected cells. Use a DNA extraction kit specifically designed for blood or cultured cells. For blood samples, it is crucial to prevent DNA degradation by using fresh samples or appropriate preservatives[9][10][11] [12]. |  |
| Incorrect Primer Design   | Use validated primers for the Theileria annulata cytochrome b gene. Refer to the "Experimental Protocols" section for recommended primer sequences.                                                                                                                                            |  |
| Suboptimal PCR Conditions | Optimize the annealing temperature using a gradient PCR. Ensure the correct concentrations of MgCl2, dNTPs, and polymerase are used as specified in the protocol.                                                                                                                              |  |
| PCR Inhibitors            | DNA samples, especially from blood, may contain inhibitors like heme. Ensure the DNA purification method effectively removes these inhibitors.                                                                                                                                                 |  |

Issue: Non-specific PCR bands.

| Possible Cause            | Troubleshooting Step                                                                      |
|---------------------------|-------------------------------------------------------------------------------------------|
| Low Annealing Temperature | Increase the annealing temperature in increments of 1-2°C to enhance primer specificity.  |
| Primer-Dimers             | Check primer sequences for self-<br>complementarity. If necessary, design new<br>primers. |

Issue: Ambiguous sequencing results.



| Possible Cause            | Troubleshooting Step                                                                                                                                                                                                                                                          |  |
|---------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Poor Quality PCR Product  | Purify the PCR product before sequencing to remove unincorporated primers and dNTPs.                                                                                                                                                                                          |  |
| Mixed Parasite Population | If multiple peaks are observed at a specific nucleotide position, it may indicate a mixed infection with both wild-type and mutant parasites. In such cases, cloning the PCR product before sequencing or using allelespecific PCR can help identify the different genotypes. |  |
| Sequencing Errors         | Always perform bidirectional sequencing (using both forward and reverse primers) to confirm the mutation. Compare your sequence to a reference sequence from a known susceptible strain[7][13].                                                                               |  |

# Guide 2: In Vitro Buparvaquone Susceptibility Assay (MTT Assay)

Issue: High background or inconsistent results.



### Troubleshooting & Optimization

Check Availability & Pricing

| Possible Cause                     | Troubleshooting Step                                                                                                                                         |  |
|------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Contamination                      | Ensure aseptic techniques are strictly followed during cell culture and the assay setup. Check for microbial contamination in the cell cultures.             |  |
| Cell Clumping                      | Ensure a single-cell suspension is achieved before seeding the plates to get uniform cell distribution.                                                      |  |
| Inaccurate Cell Counting           | Use a reliable method for cell counting (e.g., hemocytometer with trypan blue exclusion) to ensure the correct number of cells are seeded in each well.      |  |
| Variable Incubation Times          | Adhere strictly to the specified incubation times for both drug treatment and MTT reagent addition.                                                          |  |
| Incomplete Formazan Solubilization | After adding the solubilization solution, ensure the formazan crystals are completely dissolved by gentle mixing or pipetting before reading the absorbance. |  |

Issue: IC50 values are not reproducible.



| Possible Cause               | Troubleshooting Step                                                                                                                                                                  |
|------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Drug Dilution Errors         | Prepare fresh serial dilutions of Buparvaquone for each experiment. Use calibrated pipettes to ensure accuracy.                                                                       |
| Cell Viability Issues        | Ensure the cells are in the logarithmic growth phase and have high viability before starting the assay.                                                                               |
| Inconsistent Seeding Density | The number of cells seeded per well can significantly affect the results. Maintain a consistent seeding density across all experiments.                                               |
| Data Analysis                | Use a standardized method for calculating IC50 values, such as a non-linear regression (four-parameter logistic) model using appropriate software (e.g., GraphPad Prism)[14][15][16]. |

### **Data Presentation**

Table 1: Buparvaquone IC50 Values for Susceptible and Resistant Theileria annulata Isolates.



| Isolate/Strain              | Genotype<br>(Cytochrome b<br>Mutation) | IC50 (ng/mL)            | Reference |
|-----------------------------|----------------------------------------|-------------------------|-----------|
| Susceptible (e.g., A9/BT)   | Wild-Type                              | 0.72 - 3.20             | [4][17]   |
| Resistant (e.g., A10/AT3)   | V135A                                  | 135.0                   | [4][17]   |
| Resistant (e.g., A21/AT4)   | P253S                                  | 73.79                   | [4]       |
| In vitro selected resistant | M128I                                  | Significantly increased | [8]       |
| Field Isolate with P253S    | P253S                                  | High                    | [4]       |
| Field Isolate with V135A    | V135A                                  | High                    | [4]       |

Note: IC50 values can vary between laboratories and different parasite isolates. It is crucial to include a known susceptible control in each assay for comparison.

### **Experimental Protocols**

## Protocol 1: Amplification and Sequencing of the Theileria annulata Cytochrome b Gene

- DNA Extraction: Extract genomic DNA from Theileria annulata-infected blood or cultured cells using a commercial DNA extraction kit, following the manufacturer's instructions.
- PCR Amplification:
  - Primers for the full-length cytochrome b gene (approx. 1092 bp):
    - Forward (cytoF): 5'-CAGGGCTTTAACCTACAAATTAAC-3'[5][18]
    - Reverse (cytoR): 5'-CCCCTCCACTAAGCGTCTTTCGACAC-3'[5][18]



- PCR Reaction Mix (50 μL):
  - 5 μL 10x PCR Buffer
  - $\blacksquare$  1  $\mu$ L 10 mM dNTPs
  - 1.5 μL 50 mM MgCl2
  - 1 μL 10 μM Forward Primer
  - 1 μL 10 μM Reverse Primer
  - 0.5 μL Tag DNA Polymerase (5 U/μL)
  - 2 μL DNA template (approx. 50-100 ng)
  - 38 μL Nuclease-free water
- PCR Cycling Conditions:
  - Initial Denaturation: 94°C for 5 minutes
  - 35 cycles of:
    - Denaturation: 94°C for 1 minute
    - Annealing: 54°C for 1 minute[5][18]
    - Extension: 72°C for 1 minute
  - Final Extension: 72°C for 10 minutes
- Agarose Gel Electrophoresis: Run the PCR product on a 1.5% agarose gel to confirm the amplification of a single band of the expected size (approx. 1092 bp).
- PCR Product Purification and Sequencing: Purify the PCR product using a commercial PCR purification kit. Send the purified product for bidirectional Sanger sequencing using the same forward and reverse primers used for amplification.



 Sequence Analysis: Align the obtained sequences with a reference Theileria annulata cytochrome b sequence (e.g., GenBank accession number XM\_949625) to identify any point mutations[5].

### Protocol 2: Allele-Specific PCR for V135A and P253S Mutations

- · Primer Design:
  - For V135A:
    - Forward (Wild-type): 5'-GCT TCT GGG GTT ATA GTT GCA GTT-3'
    - Forward (Mutant): 5'-GCT TCT GGG GTT ATA GTT GCA GTC-3'
    - Reverse (Common): 5'-CCA TAA CCA GAT TGC ACT CCA-3'[4]
  - For P253S:
    - Forward (Wild-type): 5'-GCA ACA TTA TGT GCT CCT TTA GC-3'
    - Forward (Mutant): 5'-GCA ACA TTA TGT GCT TCT TTA GC-3'
    - Reverse (Common): 5'-AAG TAG GAG AAG TAA GCA ATA CGA-3'
- PCR Amplification: Perform separate PCR reactions for the wild-type and mutant alleles for each mutation. Use the same PCR reaction mix and cycling conditions as described in Protocol 1, optimizing the annealing temperature for these specific primers.
- Analysis: Analyze the PCR products by agarose gel electrophoresis. The presence of a band
  in the wild-type specific reaction and its absence in the mutant-specific reaction indicates a
  wild-type genotype. The opposite result indicates a mutant genotype. The presence of bands
  in both reactions suggests a mixed population.

### Protocol 3: In Vitro Buparvaquone Susceptibility (MTT) Assay



 Cell Culture: Culture Theileria annulata-infected lymphoblastoid cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics at 37°C in a 5% CO2 incubator[19][20].

#### Assay Setup:

- $\circ$  Seed 1 x 105 cells per well in a 96-well microtiter plate in a final volume of 100  $\mu$ L.
- Prepare serial dilutions of **Buparvaquone** in culture medium. A suggested concentration range is 0.4 to 1000 ng/mL[2].
- Add 100 μL of the **Buparvaquone** dilutions to the respective wells. Include wells with untreated cells (positive control) and wells with medium only (blank).
- Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
- MTT Addition and Incubation:
  - Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
  - Add 20 μL of the MTT solution to each well.
  - Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
- Solubilization and Absorbance Reading:
  - Add 100 μL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
  - Incubate the plate overnight at 37°C to ensure complete dissolution of the formazan crystals.
  - Read the absorbance at 570 nm using a microplate reader.
- Data Analysis:
  - Subtract the absorbance of the blank wells from all other readings.



- Calculate the percentage of cell viability for each **Buparvaquone** concentration relative to the untreated control.
- Plot the percentage of viability against the log of the **Buparvaquone** concentration and determine the IC50 value using a non-linear regression curve fit.

### **Visualizations**





Click to download full resolution via product page

Caption: Experimental workflow for identifying **Buparvaquone** resistance.







Click to download full resolution via product page

Caption: Mechanism of **Buparvaquone** action and resistance.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

1. Buparvaquone - Wikipedia [en.wikipedia.org]

### Troubleshooting & Optimization





- 2. In vivo assessment of buparvaquone resistant Theileria annulata populations: genetic structure, transmission dynamics, drug susceptibility and pharmacokinetics PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic review on buparvaquone resistance associated with non-synonymous mutation in drug binding genes site of Theileria annulate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selection of genotypes harbouring mutations in the cytochrome b gene of Theileria annulata is associated with resistance to buparvaquone | PLOS One [journals.plos.org]
- 5. Sequence Polymorphism of Cytochrome b Gene in Theileria annulata Tunisian Isolates and Its Association with Buparvaquone Treatment Failure | PLOS One [journals.plos.org]
- 6. Selection of genotypes harbouring mutations in the cytochrome b gene of Theileria annulata is associated with resistance to buparvaquone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alexandria Journal of Veterinary Sciences [alexivs.com]
- 8. A Theileria annulata parasite with a single mutation, methionine 128 to isoleucine (M128I), in cytochrome B is resistant to buparvaquone PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. willowfort.co.uk [willowfort.co.uk]
- 10. mpbio.com [mpbio.com]
- 11. neb.com [neb.com]
- 12. CDC DPDx Diagnostic Procedures Blood Specimens [cdc.gov]
- 13. Analysis of mitochondrial DNA cytochrome-b (CYB) and ATPase-6 gene mutations in COVID-19 patients PMC [pmc.ncbi.nlm.nih.gov]
- 14. Star Republic: Guide for Biologists [sciencegateway.org]
- 15. researchgate.net [researchgate.net]
- 16. 50% of what? How exactly are IC50 and EC50 defined? FAQ 1356 GraphPad [graphpad.com]
- 17. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 18. entomoljournal.com [entomoljournal.com]
- 19. ugr.es [ugr.es]
- 20. Frontiers | Cultivation, cryopreservation and resuscitation of Theileria annulata transformed cells in serum-free media [frontiersin.org]





• To cite this document: BenchChem. [Point mutations in cytochrome b gene conferring Buparvaquone resistance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1221023#point-mutations-in-cytochrome-b-gene-conferring-buparvaquone-resistance]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com